molecular formula C10H15F2N3OS B6437108 4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine CAS No. 2549050-71-5

4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine

Cat. No.: B6437108
CAS No.: 2549050-71-5
M. Wt: 263.31 g/mol
InChI Key: BTBNQAPHEKUPOE-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “4,4-difluoro” indicates the presence of two fluorine atoms at the 4th position of the piperidine ring. The “[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]” part suggests a thiadiazole ring attached to the piperidine ring. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and thiadiazole rings, as well as the fluorine atoms and the methoxyethyl group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the fluorine atoms might be susceptible to nucleophilic substitution reactions, while the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atoms might increase its lipophilicity, while the heterocyclic rings could contribute to its stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, as well as exploring different synthetic routes to optimize its production .

Properties

IUPAC Name

5-(4,4-difluoropiperidin-1-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N3OS/c1-16-7-2-8-13-9(17-14-8)15-5-3-10(11,12)4-6-15/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBNQAPHEKUPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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